Cas no 73548-13-7 (3-(Phenylacetyl)aminobenzoic Acid)

3-(Phenylacetyl)aminobenzoic Acid is a benzoic acid derivative featuring a phenylacetyl amine substituent at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized aromatic structure, which serves as a versatile intermediate for further chemical modifications. The phenylacetyl group enhances lipophilicity, potentially improving bioavailability in drug design applications. Its carboxylic acid moiety allows for facile derivatization, enabling conjugation or salt formation. The compound's well-defined structure and purity make it suitable for use in medicinal chemistry, particularly in the development of targeted bioactive molecules. It is typically characterized by NMR, HPLC, and mass spectrometry to ensure quality and consistency in research applications.
3-(Phenylacetyl)aminobenzoic Acid structure
73548-13-7 structure
Product Name:3-(Phenylacetyl)aminobenzoic Acid
CAS No:73548-13-7
MF:C15H13NO3
MW:255.268624067307
CID:4163322
PubChem ID:735214
Update Time:2025-05-20

3-(Phenylacetyl)aminobenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-[(phenylacetyl)amino]-
    • 3-[(2-phenylacetyl)amino]benzoic acid
    • 3-[(phenylacetyl)amino]benzoic acid
    • 3-(2-phenylethanoylamino)benzoic acid
    • 3-[(1-oxo-2-phenylethyl)amino]benzoic acid
    • CBDivE_005220
    • 73548-13-7
    • CBDivE_006394
    • AKOS000104600
    • CS-0322513
    • DTXSID501285610
    • CCG-44251
    • Cambridge id 5128637
    • LS-09861
    • STK256896
    • SCHEMBL7832848
    • 3-(2-PHENYLACETAMIDO)BENZOIC ACID
    • MFCD00227313
    • Oprea1_487015
    • IDI1_013641
    • SR-01000634100-1
    • HMS1437G10
    • 3-[(phenylacetyl)amino]benzoicacid
    • Maybridge3_002254
    • 3-(Phenylacetyl)aminobenzoic Acid
    • Inchi: 1S/C15H13NO3/c17-14(9-11-5-2-1-3-6-11)16-13-8-4-7-12(10-13)15(18)19/h1-8,10H,9H2,(H,16,17)(H,18,19)
    • InChI Key: JGBFNIWZGCHZMG-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=CC(NC(CC2=CC=CC=C2)=O)=C1

Computed Properties

  • Exact Mass: 255.08954328Da
  • Monoisotopic Mass: 255.08954328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 66.4Ų

3-(Phenylacetyl)aminobenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P323330-5mg
3-[(Phenylacetyl)amino]benzoic Acid
73548-13-7
5mg
$ 50.00 2022-06-03
TRC
P323330-10mg
3-[(Phenylacetyl)amino]benzoic Acid
73548-13-7
10mg
$ 65.00 2022-06-03
TRC
P323330-50mg
3-[(Phenylacetyl)amino]benzoic Acid
73548-13-7
50mg
$ 80.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393183-500mg
3-(2-Phenylacetamido)benzoic acid
73548-13-7 95%
500mg
¥1188.00 2024-07-28
A2B Chem LLC
AJ09105-500mg
3-[(Phenylacetyl)amino]benzoic acid
73548-13-7 >95%
500mg
$384.00 2024-04-19

Additional information on 3-(Phenylacetyl)aminobenzoic Acid

3-(Phenylacetyl)aminobenzoic Acid: A Comprehensive Overview

3-(Phenylacetyl)aminobenzoic acid, identified by the CAS number 73548-13-7, is a significant compound in the realm of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzoic acid moiety substituted with a phenylacetylamino group at the third position, which contributes to its distinctive chemical profile.

The synthesis of 3-(Phenylacetyl)aminobenzoic acid involves a series of well-defined chemical reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity, making it more accessible for research and industrial applications. The structural integrity of this compound is crucial for its biological activity, as minor modifications can significantly alter its pharmacokinetic properties.

Recent studies have highlighted the potential of 3-(Phenylacetyl)aminobenzoic acid as a lead compound in the development of novel therapeutic agents. For instance, research published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, its ability to modulate key signaling pathways involved in cancer progression has been explored in several preclinical models.

The pharmacokinetic profile of 3-(Phenylacetyl)aminobenzoic acid has been extensively studied, revealing favorable absorption and bioavailability characteristics. This makes it an attractive option for oral drug delivery systems. Furthermore, its metabolic stability has been evaluated in vitro and in vivo, providing insights into its potential for long-term therapeutic use without significant toxicity concerns.

In terms of applications, 3-(Phenylacetyl)aminobenzoic acid has found utility in various fields beyond medicine. Its role as an intermediate in the synthesis of more complex molecules has been documented in several patent filings, underscoring its importance in chemical synthesis. Moreover, its unique optical properties have led to exploratory studies in materials science, particularly in the development of novel optoelectronic materials.

The environmental impact of 3-(Phenylacetyl)aminobenzoic acid is another area of growing interest. Studies have assessed its biodegradability and eco-toxicity, with findings suggesting that it poses minimal risk to aquatic ecosystems under standard usage conditions. These findings are critical for ensuring sustainable practices in the production and disposal of this compound.

In conclusion, 3-(Phenylacetyl)aminobenzoic acid, CAS No. 73548-13-7, stands as a versatile and promising compound with diverse applications across multiple disciplines. Its continued exploration in both academic and industrial settings is expected to yield further breakthroughs, solidifying its position as a key player in modern chemistry and pharmacology.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.